

An In-depth Technical Guide to the Chemical Profile of Bromadol (BDPC)

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Compound of Interest

Compound Name: *Bromadol*

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This document provides a comprehensive technical overview of **Bromadol** (BDPC), a potent synthetic opioid of the arylcyclohexylamine class. It details the compound's chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Identity and Structure

Bromadol, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol, is a synthetic opioid developed by Daniel Lednicer at The Upjohn Company in the 1970s.^{[1][2][3][4]} Its structure is characterized by a cyclohexane ring with key substitutions that impart high affinity and efficacy at the μ -opioid receptor.^{[1][4]} The pharmacologically more active stereoisomer is the trans-isomer, where the hydroxy and phenylethyl groups at the C1 position and the 4-bromophenyl and dimethylamino groups at the C4 position have a specific spatial arrangement.^{[1][2][5]}

Key Identifiers:

- IUPAC Name: (1s,4r)-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol^[6]
- Common Names: **Bromadol**, BDPC^{[1][2]}

- CAS Number: 77239-98-6[3][4][5][7]
- Molecular Formula: C₂₂H₂₈BrNO[1][4][5][7][8]
- Molecular Weight: 402.4 g/mol [1][4][5]

Below is a two-dimensional representation of the chemical structure of the active trans-isomer of **Bromadol** (BDPC).

Caption: 2D chemical structure of trans-**Bromadol** (BDPC).

Physicochemical Properties

The physicochemical properties of **Bromadol** have been determined through a combination of experimental data and computational predictions. These characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Appearance	White to off-white solid	[1]
Melting Point	242–243 °C (trans-isomer HCl salt)	[1]
208–210 °C (cis-isomer HCl salt, hydrated)	[1]	
Boiling Point	488.8 ± 45.0 °C (Predicted)	[7][9]
Density	1.28 ± 0.1 g/cm ³ (Predicted)	[7][9]
pKa	14.83 ± 0.40 (Predicted)	[7][9]
LogP	5.14 (Predicted)	[8]
Hydrogen Bond Donors	1	[8]
Hydrogen Bond Acceptors	2	[8]

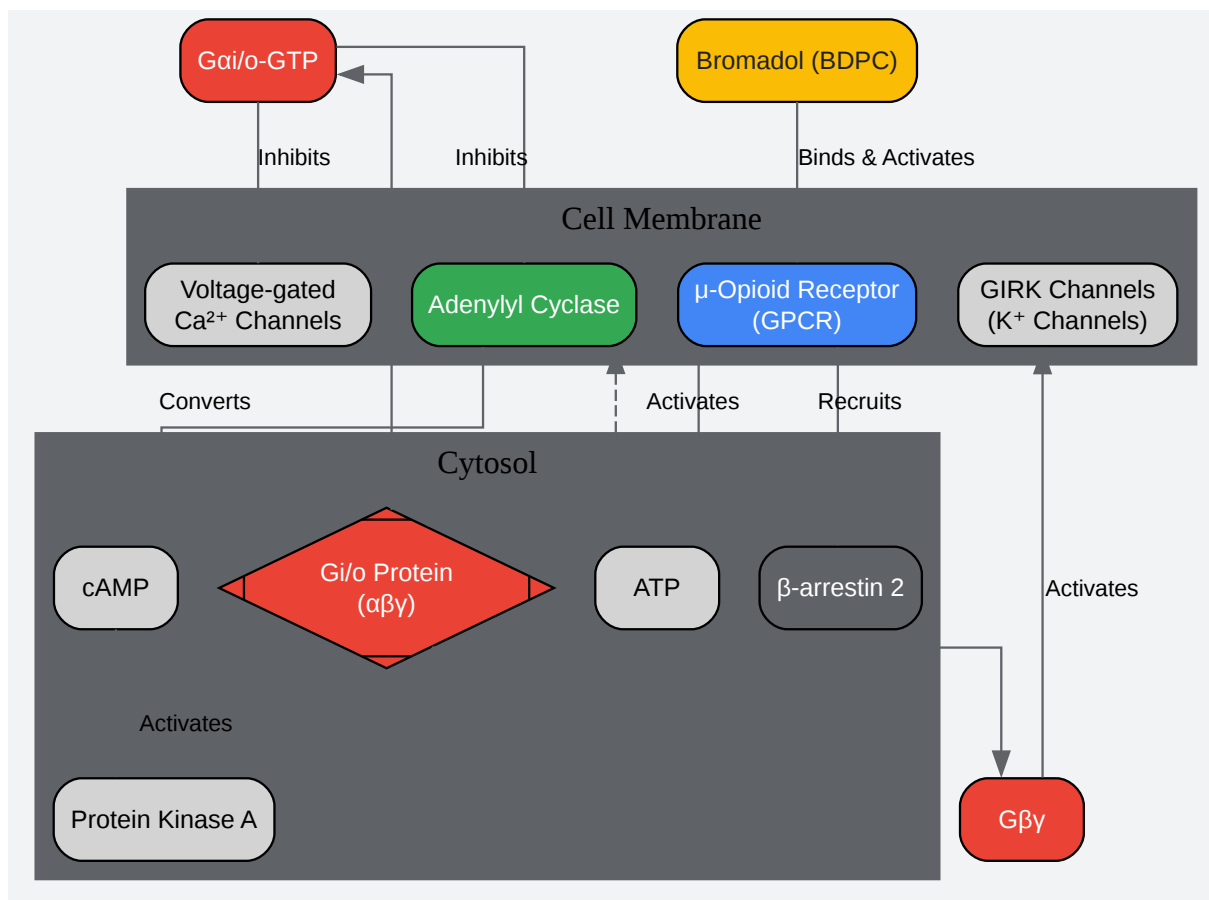
Pharmacological Profile

Bromadol is a highly potent and selective full agonist of the μ -opioid receptor (MOR).[1][4] Its analgesic effects are significantly greater than those of morphine and fentanyl.[2][3][7][9]

Parameter	Value	Notes	Source
Mechanism of Action	Full agonist at the μ -opioid receptor	[4]	
Binding Affinity (K _i)	1.49 nM	For the μ -opioid receptor	[4][10]
Analgesic Potency	~504 times that of morphine	In animal models (trans-isomer)	[2][3][4]
~2.9 times that of fentanyl	In mouse hot plate assay	[1][7][9]	
In Vitro Efficacy	EC ₅₀ 7.6-fold lower than fentanyl	β -arrestin 2 recruitment assay	[3][7][9]
EC ₅₀ 10.8-fold lower than fentanyl	mini-Gi recruitment assay	[3][7][9]	

Downstream Signaling Pathway

Upon binding to the μ -opioid receptor, a G-protein coupled receptor (GPCR), **Bromadol** initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. The compound also promotes the recruitment of β -arrestin 2.[3][7][9]



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Caption: BDPC-induced μ -opioid receptor signaling cascade.

Experimental Protocols

The characterization of **Bromadol** involves several key experimental procedures, from its chemical synthesis to its pharmacological evaluation.

Chemical Synthesis Workflow

The original synthesis of **Bromadol** was a five-step process developed at Upjohn.[1] It begins with a protected cyclohexanone derivative and introduces the necessary functional groups in a regioselective manner.



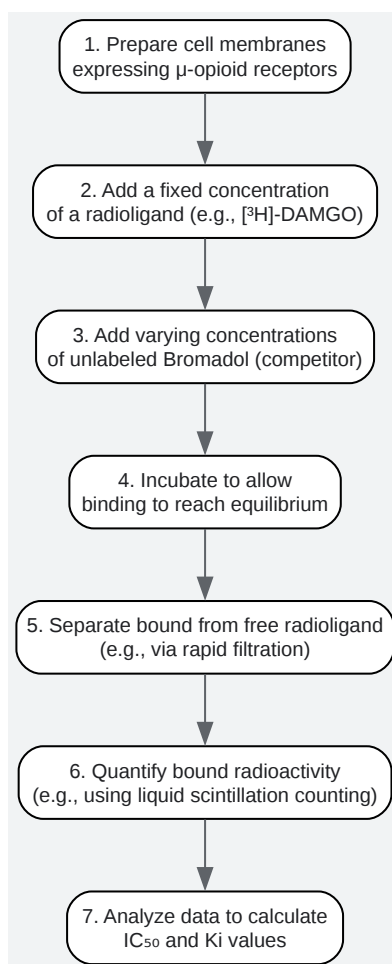
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Caption: General workflow for the laboratory synthesis of **Bromadol**.

Methodology: The synthesis starts with the monoketal of cyclohexane-1,4-dione to protect one carbonyl group.[1] The synthesis proceeds through the sequential introduction of the 4-bromophenyl and dimethylamino groups at the C4 position. Following deprotection, the intermediate, 4-(p-bromophenyl)-4-dimethylaminocyclohexanone, undergoes a Grignard reaction with phenethylmagnesium bromide to install the phenylethyl and hydroxyl groups at the C1 position.[7][8] The final step involves purification and separation of the cis and trans isomers, often through crystallization-based methods.[4]

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (K_i) of **Bromadol** for the μ -opioid receptor. It measures the ability of **Bromadol** to displace a known radioactively labeled ligand from the receptor.



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Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- **Membrane Preparation:** Homogenize tissues or cultured cells expressing the μ -opioid receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
- **Assay Setup:** In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity MOR radioligand (e.g., [3 H]-DAMGO), and a range of concentrations of unlabeled **Bromadol**.
- **Incubation:** Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

- Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Bromadol** concentration to generate a competition curve. The IC_{50} (concentration of **Bromadol** that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

In Vivo Analgesia Assay: Mouse Hot Plate Test

The hot plate test is a standard method for assessing the analgesic efficacy of compounds in animal models.^{[1][3][7][9]}

Methodology:

- Acclimation: Acclimate mice to the testing room and handling procedures.
- Baseline Measurement: Place each mouse individually on a hot plate maintained at a constant temperature (e.g., $55 \pm 0.5^\circ\text{C}$) and record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
- Compound Administration: Administer **Bromadol** or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
- Post-treatment Measurement: At set time points after administration, place the mice back on the hot plate and measure their response latencies.
- Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline measurement. Data are often expressed as the Maximum Possible Effect (%MPE) to normalize the results. Potency is determined by constructing a dose-response curve and calculating the ED_{50} value.

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